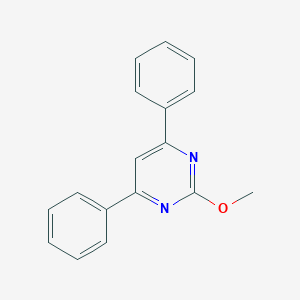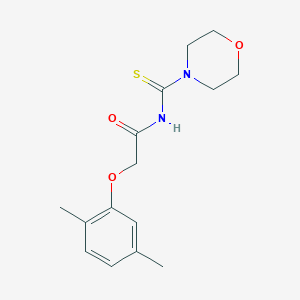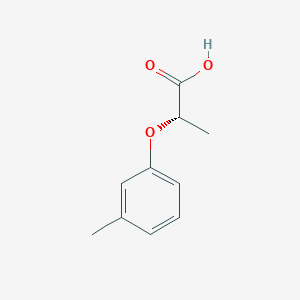
2-Methoxy-4,6-diphenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4,6-diphenylpyrimidine (MDP) is a heterocyclic compound that has gained significant attention due to its potential applications in medicinal chemistry. This compound is a pyrimidine derivative that has two phenyl groups and a methoxy group attached to it. MDP has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-4,6-diphenylpyrimidine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-Methoxy-4,6-diphenylpyrimidine has been shown to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. Additionally, 2-Methoxy-4,6-diphenylpyrimidine has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
2-Methoxy-4,6-diphenylpyrimidine has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and colitis. 2-Methoxy-4,6-diphenylpyrimidine has also been found to inhibit tumor growth and metastasis in animal models of cancer. Additionally, 2-Methoxy-4,6-diphenylpyrimidine has been shown to have anti-microbial activity against a variety of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-Methoxy-4,6-diphenylpyrimidine in lab experiments is its high yield and purity. 2-Methoxy-4,6-diphenylpyrimidine can be synthesized in one step with a high yield, and the purity of the product can be improved through recrystallization. Additionally, 2-Methoxy-4,6-diphenylpyrimidine has been extensively studied for its biological activities, making it a well-characterized compound for use in lab experiments. However, one limitation of using 2-Methoxy-4,6-diphenylpyrimidine is its potential toxicity. While 2-Methoxy-4,6-diphenylpyrimidine has been shown to have low toxicity in animal models, further studies are needed to determine its safety in humans.
Future Directions
There are several future directions for research on 2-Methoxy-4,6-diphenylpyrimidine. One area of interest is the development of 2-Methoxy-4,6-diphenylpyrimidine derivatives with improved biological activity and selectivity. Additionally, further studies are needed to determine the mechanism of action of 2-Methoxy-4,6-diphenylpyrimidine and its derivatives. Another area of interest is the development of 2-Methoxy-4,6-diphenylpyrimidine-based drug delivery systems for targeted therapy. Finally, the potential use of 2-Methoxy-4,6-diphenylpyrimidine as a scaffold for the development of new drugs with diverse biological activities should be explored.
Synthesis Methods
2-Methoxy-4,6-diphenylpyrimidine can be synthesized through a one-pot reaction of 2,4-dichloro-6-phenylpyrimidine with anisole and benzaldehyde in the presence of a base. The reaction proceeds through a Knoevenagel condensation followed by a cyclization step, resulting in the formation of 2-Methoxy-4,6-diphenylpyrimidine. The yield of this reaction is typically high, and the purity of the product can be improved through recrystallization.
Scientific Research Applications
2-Methoxy-4,6-diphenylpyrimidine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-Methoxy-4,6-diphenylpyrimidine has also been shown to have anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 2-Methoxy-4,6-diphenylpyrimidine has been found to possess anti-microbial activity against a variety of bacteria and fungi.
properties
Product Name |
2-Methoxy-4,6-diphenylpyrimidine |
|---|---|
Molecular Formula |
C17H14N2O |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
2-methoxy-4,6-diphenylpyrimidine |
InChI |
InChI=1S/C17H14N2O/c1-20-17-18-15(13-8-4-2-5-9-13)12-16(19-17)14-10-6-3-7-11-14/h2-12H,1H3 |
InChI Key |
AXSCWHZIGAXLNU-UHFFFAOYSA-N |
SMILES |
COC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B261460.png)
![2-(4-bromo-2-chlorophenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide](/img/structure/B261462.png)
![2-(4-isopropylphenoxy)-N-(2-{[(4-isopropylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261464.png)

![N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide](/img/structure/B261469.png)


![Ethyl 4-[(2,4-dimethylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B261475.png)

![N-(2,4-dichlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B261478.png)


